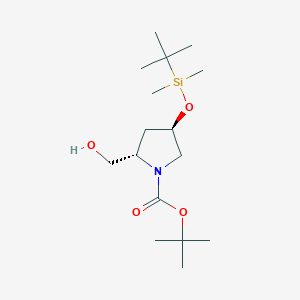

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine

Descripción general

Descripción

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine is a chiral pyrrolidine derivative. It is characterized by the presence of a tert-butyldimethylsilyloxy group and a Boc (tert-butoxycarbonyl) protecting group. This compound is often used in organic synthesis, particularly in the preparation of complex molecules due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine typically involves the following steps:

Protection of the amine group: The pyrrolidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom.

Introduction of the hydroxymethyl group: This step involves the addition of a hydroxymethyl group to the pyrrolidine ring.

Silylation: The hydroxyl group is then protected with a tert-butyldimethylsilyl group to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The silyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) are used to remove the silyl protecting group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a pyrrolidine ring with a tert-butyldimethylsilyloxy group and a Boc (tert-butoxycarbonyl) protecting group. This configuration enhances the compound's stability and reactivity, making it suitable for various chemical reactions.

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine is often utilized as an intermediate in the synthesis of complex natural products and pharmaceuticals. Its ability to undergo selective reactions allows for the construction of intricate molecular architectures.

Case Study: Synthesis of Alkaloids

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in the synthesis of specific alkaloids. The Boc group provided protection during multi-step synthesis, facilitating selective functionalization at various stages without unwanted side reactions .

2. Chiral Building Block

As a chiral building block, this compound serves as a precursor for the synthesis of other chiral compounds. Its stereochemistry is crucial in developing pharmaceuticals that require specific enantiomeric forms for efficacy.

Table 1: Chiral Derivatives Synthesized from this compound

| Compound Name | Application Area | Reference |

|---|---|---|

| (S)-Proline | Peptide synthesis | |

| (R)-Tryptophan | Neurotransmitter studies | |

| (S)-Phenylalanine | Antidepressant research |

Applications in Medicinal Chemistry

1. Drug Development

The compound's structural features make it an excellent candidate for drug development, particularly in creating inhibitors for various biological targets. Its stability under physiological conditions enhances its potential as a therapeutic agent.

Case Study: Antiviral Agents

Research has shown that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. By modifying the pyrrolidine structure, scientists have developed compounds that inhibit viral replication effectively .

2. Peptide Synthesis

The Boc-protected form is widely used in peptide synthesis due to its ease of deprotection under mild conditions. This characteristic is advantageous when synthesizing peptides that require specific sequences for biological activity.

Table 2: Peptides Synthesized Using Boc-Protected Pyrrolidine

| Peptide Sequence | Biological Activity | Reference |

|---|---|---|

| Acetyl-Ala-Gly-Leu | Anti-inflammatory | |

| Gly-Ser-Lys-Thr | Antibacterial |

Applications in Materials Science

The compound also finds applications in materials science, particularly in the development of functional polymers and nanomaterials.

1. Polymer Chemistry

In polymer chemistry, this compound has been used to create copolymers with enhanced mechanical properties and thermal stability.

Case Study: Biodegradable Polymers

A study highlighted the use of this compound in synthesizing biodegradable polymers that can be used in medical applications such as drug delivery systems . The incorporation of silyl groups improves the polymer's hydrophobicity and degradation rate.

Mecanismo De Acción

The mechanism of action of (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine involves its reactivity as a protected pyrrolidine derivative. The Boc and silyloxy groups provide stability and selectivity in reactions, allowing for controlled synthesis of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparación Con Compuestos Similares

Similar Compounds

(2S,4R)-1-Boc-4-hydroxy-2-(hydroxymethyl)pyrrolidine: Lacks the silyloxy group, making it less stable in certain reactions.

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)pyrrolidine: Lacks the hydroxymethyl group, limiting its reactivity.

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-methylpyrrolidine: Contains a methyl group instead of a hydroxymethyl group, altering its reactivity and applications.

Uniqueness

The presence of both the Boc and silyloxy groups in (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine provides a unique combination of stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining selectivity and stability sets it apart from similar compounds.

Actividad Biológica

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine, with the CAS number 114676-67-4, is a pyrrolidine derivative notable for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 331.52 g/mol. Its structural features include a tert-butyldimethylsilyloxy group and a Boc (tert-butoxycarbonyl) protecting group, which are significant for its reactivity and biological interactions.

The compound exhibits several important chemical properties that influence its biological activity:

- Molecular Weight : 331.52 g/mol

- Solubility : Typically soluble in organic solvents, which aids in its application in biological assays.

- Stability : The presence of the silyloxy group enhances stability against hydrolysis compared to other hydroxymethyl derivatives.

Biological Activity

Research indicates that this compound may have various biological implications:

1. Anticancer Potential

Studies have shown that pyrrolidine derivatives can exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, compounds similar to this pyrrolidine have been investigated for their ability to inhibit tumor growth in various cancer models.

| Study | Findings |

|---|---|

| Zhu et al. (2009) | Demonstrated that pyrrolidine derivatives can inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation. |

| Suh et al. (2006) | Reported that modifications in pyrrolidine structures can enhance their efficacy against cancer cell lines, suggesting a potential role for this compound in cancer therapy. |

2. Neuroprotective Effects

There is emerging evidence that certain modifications of pyrrolidine compounds may offer neuroprotective benefits. The hydroxymethyl group can interact with neurotransmitter systems, potentially leading to improved outcomes in neurodegenerative conditions.

3. Antimicrobial Activity

Pyrrolidine derivatives have been explored for their antimicrobial properties. The structural features of this compound may enhance membrane permeability or interact with bacterial enzymes, contributing to its antimicrobial effects.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Case Study 1 : A derivative of pyrrolidine was tested against various bacterial strains and showed significant inhibition of growth, suggesting potential as an antibiotic agent.

- Case Study 2 : In vivo studies demonstrated that a closely related compound improved cognitive function in animal models of Alzheimer's disease, indicating possible neuroprotective properties.

Propiedades

IUPAC Name |

tert-butyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIITUHPEBILIQR-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454447 | |

| Record name | (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153196-51-1, 114676-67-4 | |

| Record name | (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.